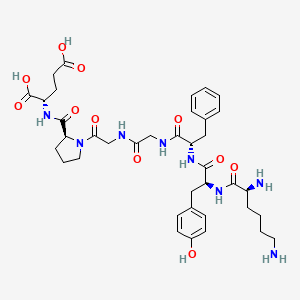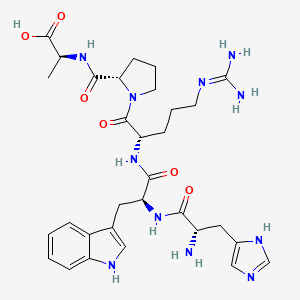![molecular formula C18H10N4S4 B12532207 3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine CAS No. 680187-24-0](/img/structure/B12532207.png)
3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine is a complex organic compound that features a tetrazine core substituted with bithiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 2,2’-bithiophene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotetrazine derivatives.
Aplicaciones Científicas De Investigación
3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors.
Industry: Used in the production of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism by which 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, making it useful in applications such as sensors and electronic devices .
Comparación Con Compuestos Similares
- 3,6-Di([2,2’-bithiophen]-3-yl)-1,2,4,5-tetrazine
- 3,6-Di([2,2’-bithiophen]-4-yl)-1,2,4,5-tetrazine
Comparison: Compared to its analogs, 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine exhibits unique electronic properties due to the specific positioning of the bithiophene groups. This positioning can influence the compound’s ability to participate in electronic interactions, making it particularly useful in applications requiring precise electronic control .
Propiedades
Número CAS |
680187-24-0 |
|---|---|
Fórmula molecular |
C18H10N4S4 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
3,6-bis(5-thiophen-2-ylthiophen-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C18H10N4S4/c1-3-11(23-9-1)13-5-7-15(25-13)17-19-21-18(22-20-17)16-8-6-14(26-16)12-4-2-10-24-12/h1-10H |
Clave InChI |
QEIXCGNGCYXXRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(S2)C3=NN=C(N=N3)C4=CC=C(S4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)


![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)



![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)

![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
